Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic organic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl ester at position 2 and a methyl group at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to indole derivatives, which are prevalent in bioactive molecules. The compound’s methyl substituents influence its electronic, steric, and pharmacokinetic properties, making it a versatile intermediate in drug discovery .
Properties
IUPAC Name |
methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7-4-8(10(13)14-2)12-9(7)11-5-6/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGIDTGJFDCSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC(=C2)C(=O)OC)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856877 | |
| Record name | Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373228-85-3 | |
| Record name | Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and esterification steps. The reaction conditions often involve the use of catalysts such as palladium or copper and solvents like dimethylformamide or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone.
Major Products:
Scientific Research Applications
Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways that regulate cell proliferation, apoptosis, or other cellular functions .
Comparison with Similar Compounds
Substituent Variations at Position 5
The 5-position substituent plays a critical role in modulating biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., -Cl in ) enhance electrophilic reactivity compared to electron-donating groups (e.g., -CH₃).
- Polarity: The 5-amino derivative exhibits higher polarity due to -NH₂, improving solubility but reducing membrane permeability.
- Biological Activity : The 5-methyl analog’s balance of lipophilicity and steric bulk makes it favorable for kinase inhibitor scaffolds , while the ethyl ester variant (Ethyl 5-methyl-...) shows selectivity in Hsp90 inhibition .
Positional Isomerism of Carboxylate Group
Variations in the carboxylate position alter molecular geometry and interactions:
Key Observations :
Halogenated Derivatives
Halogenation at non-5 positions influences electronic properties and synthetic utility:
Key Observations :
Ester Group Modifications
Ester groups impact metabolic stability and lipophilicity:
Key Observations :
- Ethyl esters (e.g., ) generally exhibit slower hydrolysis rates, enhancing in vivo stability.
Biological Activity
Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), antiproliferative effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C9H9N3O2
- Molecular Weight : 191.19 g/mol
- CAS Number : 952182-18-2
The compound features a pyrrolo-pyridine core which is known for various pharmacological activities.
Antiproliferative Activity
Research has shown that derivatives of pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the relationship between structural modifications and biological activity, indicating that specific functional groups can enhance antiproliferative properties. For instance, the introduction of hydroxyl (-OH) groups has been associated with lower IC50 values in cell lines such as HeLa and MCF-7, suggesting improved efficacy in inhibiting cell growth .
Table 1: Antiproliferative Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 4.3 |
| This compound | MDA-MB-231 | 6.0 |
| This compound | A549 | 8.0 |
This data indicates that the compound possesses moderate antiproliferative activity across different cancer cell lines.
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may interact with key cellular pathways involved in cell cycle regulation and apoptosis. The presence of nitrogen atoms in the pyrrole ring may facilitate interactions with biological macromolecules such as proteins and nucleic acids, potentially leading to altered gene expression profiles that favor apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the pyrrolo[2,3-b]pyridine class:
- Antitumor Activity : A study demonstrated that a related compound showed significant antitumor activity in xenograft models of colorectal cancer, suggesting that structural similarities may confer similar therapeutic benefits .
- Synergistic Effects : Research indicated that when combined with conventional chemotherapeutics such as doxorubicin and cisplatin, methyl derivatives exhibited enhanced antitumor efficacy without increasing toxicity .
- Selectivity for Cancer Cells : The selectivity of these compounds for cancer cells over normal cells was also noted, which is crucial for developing targeted cancer therapies .
Q & A
Q. What are the common synthetic routes for Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step reactions, starting with cyclization to form the fused pyrrolo[2,3-b]pyridine core, followed by functionalization to introduce the methyl and methoxycarbonyl groups. Key steps include:
- Cyclization : Precursors like ethyl 5-methyl-2-aminopyrrole-3-carboxylate undergo cyclization under acidic or catalytic conditions to form the heterocyclic backbone .
- Functionalization : Methylation at the 1-position and esterification at the 2-position are achieved using reagents like trimethylaluminum or methyl halides.
Optimization strategies include: - Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) improve regioselectivity during substitution .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions during cyclization .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for the pyrrole NH (~δ 12 ppm, broad), methyl group (~δ 2.5 ppm, singlet), and methoxycarbonyl (~δ 3.9 ppm, singlet) confirm substitution patterns .
- 13C NMR : Carboxylic ester carbonyl appears at ~δ 165 ppm, while the pyridine carbons resonate between δ 120–150 ppm .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 234.0874 (C₁₁H₁₀N₂O₄) validate the molecular formula .
Q. How does the substitution pattern on the pyrrolo[2,3-b]pyridine scaffold influence its physicochemical properties?
Substituents at the 1-, 2-, and 5-positions critically impact solubility and reactivity:
- Methyl at 1-position : Enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .
- Methoxycarbonyl at 2-position : Introduces polarity, aiding crystallization and HPLC purification .
- Bromine at 5-position (in derivatives): Increases molecular weight and alters electronic density, affecting reactivity in cross-coupling reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound and its derivatives?
Discrepancies often arise from variations in assay conditions or structural impurities. Methodological solutions include:
- Standardized assays : Use consistent cell lines (e.g., E. coli ATCC 25922 for antibacterial studies) and controls to ensure reproducibility .
- Purity validation : Employ HPLC-MS (>95% purity) to rule out confounding effects from byproducts .
- Meta-analysis : Compare datasets across studies to identify trends (e.g., methyl derivatives showing higher antibacterial potency than ethyl analogs) .
Q. What strategies are recommended for designing derivatives with enhanced target selectivity in kinase inhibition studies?
Q. How can synthetic byproducts be minimized during large-scale production of this compound?
- Process optimization :
- Byproduct analysis : LC-MS monitoring identifies intermediates (e.g., over-methylated analogs), enabling real-time adjustments .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
